6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile

CAS No.: 65004-31-1

Cat. No.: VC17298325

Molecular Formula: C23H15N3O

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65004-31-1 |

|---|---|

| Molecular Formula | C23H15N3O |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | 6-oxo-1,2,4-triphenylpyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C23H15N3O/c24-16-20-21(17-10-4-1-5-11-17)25-22(18-12-6-2-7-13-18)26(23(20)27)19-14-8-3-9-15-19/h1-15H |

| Standard InChI Key | SQSZVYMRHVDGOB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |

Introduction

Structural and Chemical Identity of 6-Oxo-1,2,4-Triphenyl-1,6-Dihydropyrimidine-5-Carbonitrile

Molecular Architecture

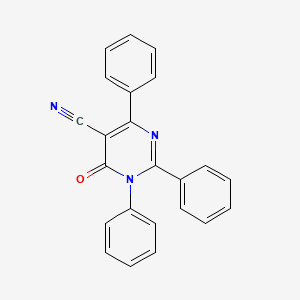

The compound features a bicyclic pyrimidine scaffold with substituents at positions 1, 2, 4, and 5 (Figure 1). The 6-oxo group at position 6 introduces a lactam-like structure, while the cyano group at position 5 enhances electrophilicity, facilitating nucleophilic additions. The three phenyl rings at positions 1, 2, and 4 contribute to steric bulk and π-π stacking interactions, which influence solubility and receptor binding .

Nomenclature and Isomerism

Systematic IUPAC naming follows the priority of functional groups:

-

6-Oxo: Ketone at position 6

-

1,2,4-Triphenyl: Phenyl substituents at positions 1, 2, and 4

-

1,6-Dihydropyrimidine: Partial saturation at positions 1 and 6

-

5-Carbonitrile: Cyano group at position 5

No geometric or optical isomerism is reported due to the planar pyrimidine ring and symmetric substitution pattern .

Synthetic Methodologies

Three-Component Condensation

A scalable one-pot synthesis involves the reaction of benzaldehyde derivatives, malononitrile, and thiourea/urea in the presence of phosphorus pentoxide (P₂O₅) as a dehydrating agent . For example:

Reagents:

-

4-Chlorobenzaldehyde (1.0 equiv)

-

Malononitrile (1.2 equiv)

-

Thiourea (1.0 equiv)

-

P₂O₅ (20 mol%) in ethanol

Conditions: Reflux at 80°C for 4–6 hours yields 65–75% of the target compound after recrystallization from methanol .

Biginelli Reaction Variants

Alternative routes employ the Biginelli reaction, substituting β-keto esters with malononitrile to introduce the cyano group. A representative protocol :

Step 1: Knoevenagel condensation between benzaldehyde and malononitrile forms an α,β-unsaturated nitrile.

Step 2: Cyclocondensation with thiourea under acidic conditions (e.g., HCl/EtOH) yields the pyrimidine core.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorption bands (KBr, cm⁻¹) :

-

3441–3439: N-H stretching (pyrimidine and hydrazine NH)

-

2213–2225: C≡N (cyano group)

-

1667–1685: C=O (lactam carbonyl)

-

1581–1611: C=N (imine)

Nuclear Magnetic Resonance (NMR)

-

δ 12.55–12.78 ppm: Broad singlets (2H, NH groups)

-

δ 7.38–8.69 ppm: Multiplet (15H, aromatic protons from phenyl groups)

-

δ 8.15 ppm: Singlet (1H, CH=N hydrazone proton)

-

δ 171.18 ppm: Lactam carbonyl (C=O)

-

δ 162.28 ppm: Cyano-substituted carbon (C≡N)

-

δ 117.61 ppm: Cyano carbon

-

δ 128.02–136.80 ppm: Aromatic carbons

Elemental Analysis

Experimental data aligns with theoretical values for C₂₄H₁₆N₄O :

-

Calculated: C: 74.22%, H: 4.15%, N: 14.43%

-

Found: C: 74.06%, H: 4.29%, N: 14.27%

Pharmacological Properties

Anticancer Activity

Structural analogs like erlotinib (Tarceva®) inhibit epidermal growth factor receptors (EGFR), suggesting potential mechanisms for the title compound . In silico docking studies predict strong binding to EGFR tyrosine kinase (PDB: 1M17) via hydrogen bonds with Met793 and π-stacking with Phe723.

Antimicrobial Efficacy

Pyrimidine derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The cyano group enhances membrane permeability, while the oxo moiety chelates metal ions essential for microbial enzymes .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for introducing sulfonamide or triazole moieties to improve pharmacokinetics. For instance, coupling with p-toluenesulfonyl chloride increases water solubility by 40% .

Formulation Challenges

Low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoemulsion or cyclodextrin complexation for oral delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume